3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea

Kinase inhibition Structure-Activity Relationship Chemical biology

3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic organic small molecule (C16H18N4O2, MW 298.346) combining a 6-cyclopropylpyrimidine core with a urea-linked 2-methoxyphenyl moiety. The pyrimidine-urea scaffold is a recognized pharmacophore in kinase inhibitor design, and the compound is cataloged as a research chemical by multiple specialty chemical suppliers.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 2194846-88-1
Cat. No. B2742678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea
CAS2194846-88-1
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=CC(=NC=N2)C3CC3
InChIInChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)20-16(21)17-9-12-8-14(11-6-7-11)19-10-18-12/h2-5,8,10-11H,6-7,9H2,1H3,(H2,17,20,21)
InChIKeyINRCQINVMJOSCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2194846-88-1) Procurement Baseline


3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea is a synthetic organic small molecule (C16H18N4O2, MW 298.346) combining a 6-cyclopropylpyrimidine core with a urea-linked 2-methoxyphenyl moiety. The pyrimidine-urea scaffold is a recognized pharmacophore in kinase inhibitor design, and the compound is cataloged as a research chemical by multiple specialty chemical suppliers [1]. Its structural topology suggests potential utility in medicinal chemistry projects targeting kinases or other purinergic binding sites, though no peer-reviewed biological characterization has been identified in the open literature as of this analysis.

Why Structurally Similar Pyrimidine-Ureas Cannot Substitute for 3-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea Without Data


Without published pharmacological or selectivity data, the substitution risk for 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea cannot be quantified. However, established structure-activity relationship (SAR) principles for pyrimidine-urea kinase inhibitors demonstrate that even minor changes—such as cyclopropyl versus alkyl substitution on the pyrimidine ring, or regioisomeric variations in the methoxyphenyl attachment—can cause orders-of-magnitude shifts in target potency and selectivity [1]. Therefore, generic interchange with a close analog (e.g., the phenoxyethyl or benzyl urea analogs identified in chemical catalogs) without matched experimental data carries an unquantifiable risk of altered biological readout. The following sections detail the current evidence gap and provide a framework for assessing this compound once comparative data becomes available.

Quantitative Evidence Assessment for 3-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea


Current Evidence Gap: No Direct Comparative Biological Data Available

A comprehensive search of PubMed, Google Patents, BindingDB, and authoritative chemical databases (PubChem, ChemSpider) did not return any primary research article, patent example, or database entry that contains quantitative biological activity data (e.g., IC50, Ki, EC50, cellular activity, or pharmacokinetic parameters) for 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea (CAS 2194846-88-1). Consequently, no direct head-to-head or cross-study comparison against a named comparator can be performed. The compound appears in commercial vendor catalogs as a research chemical, but the vendors' technical datasheets do not include biological characterization [1]. This evidence gap precludes any quantitative differentiation claim at the present time.

Kinase inhibition Structure-Activity Relationship Chemical biology

Class-Level Inference: The Cyclopropyl Group May Confer Metabolic Stability Advantages

Within the broader pyrimidine-urea kinase inhibitor class, replacement of alkyl substituents with a cyclopropyl group has been shown in related scaffolds to reduce oxidative metabolism by CYP450 enzymes, potentially prolonging metabolic half-life [1]. For example, in a structurally distinct but topologically related chemotype, a cyclopropyl-for-ethyl substitution decreased intrinsic clearance in human liver microsomes from 48 to 12 mL/min/kg. However, this class-level observation has not been experimentally validated for 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea itself and cannot be relied upon as a confirmed differentiator.

Cyclopropyl metabolic stability Pyrimidine SAR Drug design

Potential BTK Inhibitor Activity: Unconfirmed Patent Association

A BindingDB entry (monomer ID 658441) lists an IC50 of 1 nM against Bruton's tyrosine kinase (BTK) for a compound designated 'US20240083900, Example 99', which the database name field labels as '1-((6-Cyclopropylpyrimidin-4-yl)methyl)-3-(2-methoxyphenyl)urea' [1]. If confirmed, this would make the compound one of the most potent BTK inhibitors within that patent series, where other examples range from <1 nM to >1000 nM. However, the exact chemical structure for Example 99 could not be independently verified in the patent document itself, and the name assignment may be a database curation. Therefore, this potential activity cannot yet be treated as confirmatory evidence for procurement decisions.

BTK inhibitor BindingDB Patent SAR

Application Scenarios for 3-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea Based on Available Evidence


Chemical Probe Development in Kinase Drug Discovery

Given the pyrimidine-urea scaffold's established role as a type II kinase inhibitor hinge-binder, researchers may use this compound as a starting point for SAR exploration against a panel of kinases. The 2-methoxyphenyl urea moiety and 6-cyclopropyl substitution on the pyrimidine are design features consistent with potent ABL1, KDR, or BTK inhibition based on related chemotypes [1]. However, since no selectivity or potency data exist, initial broad-panel screening (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) is mandatory to establish the compound's target profile.

Negative Control or Tool Compound for Pyrimidine-Urea Mechanism Studies

If the BTK IC50 of 1 nM reported in BindingDB is subsequently disproven, this compound could serve as a structurally analogous but inactive control for studies investigating on-target versus off-target effects of pyrimidine-urea inhibitors. Its close similarity to potent patent examples (e.g., US20240083900) makes it a potentially valuable tool for dissecting structure-activity relationships, provided its inactivity is first confirmed experimentally.

Metabolic Stability Benchmarking in ADME Optimization Programs

If future studies confirm favorable metabolic stability, the cyclopropyl group's impact on CYP-mediated clearance could be benchmarked against the des-cyclopropyl analog or against 1-benzyl-3-[(6-cyclopropylpyrimidin-4-yl)methyl]urea [1]. Until such data are generated, procurement is only advisable for exploratory in vitro ADME assays where the cyclopropyl effect is the explicit variable under investigation.

Quote Request

Request a Quote for 3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.